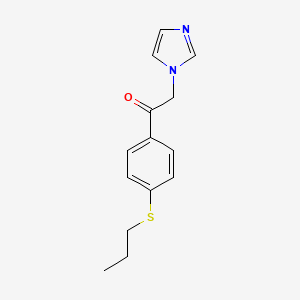
2-(1-Imidazolyl)-4'-(propylthio)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-imidazol-1-yl-1-(4-propylsulfanylphenyl)ethanone is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-imidazol-1-yl-1-(4-propylsulfanylphenyl)ethanone typically involves the reaction of imidazole with 4-propylsulfanylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-imidazol-1-yl-1-(4-propylsulfanylphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are conducted in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-imidazol-1-yl-1-(4-propylsulfanylphenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antitumor, and antidiabetic activities.
Mecanismo De Acción
The mechanism of action of 2-imidazol-1-yl-1-(4-propylsulfanylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug with an imidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
2-imidazol-1-yl-1-(4-propylsulfanylphenyl)ethanone is unique due to its specific structural features, such as the presence of a propylsulfanyl group attached to the phenyl ring. This structural modification can influence its chemical reactivity and biological activity, distinguishing it from other imidazole derivatives .
Propiedades
Número CAS |
73932-13-5 |
|---|---|
Fórmula molecular |
C14H16N2OS |
Peso molecular |
260.36 g/mol |
Nombre IUPAC |
2-imidazol-1-yl-1-(4-propylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C14H16N2OS/c1-2-9-18-13-5-3-12(4-6-13)14(17)10-16-8-7-15-11-16/h3-8,11H,2,9-10H2,1H3 |
Clave InChI |
BZMZMIMVNYUOIC-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CC=C(C=C1)C(=O)CN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



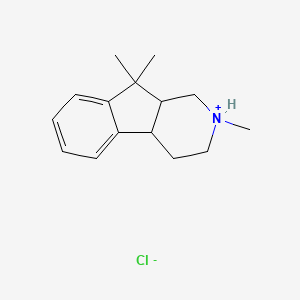
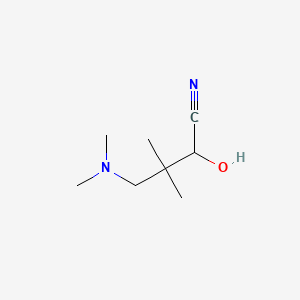
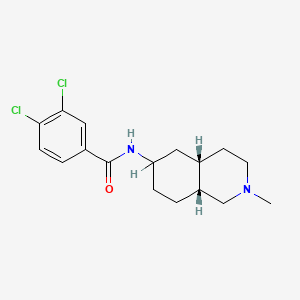

![2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine](/img/structure/B13767188.png)
![Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B13767195.png)
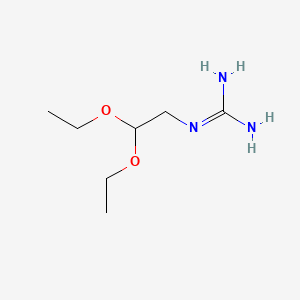

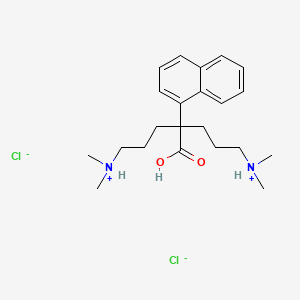
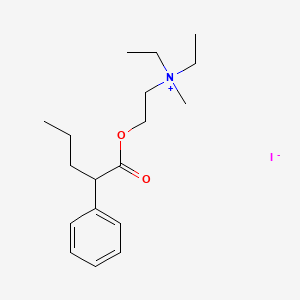
![2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B13767221.png)
![2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime](/img/structure/B13767225.png)
![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)
